(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol is a useful research compound. Its molecular formula is C17H26O7 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound known as (2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol (CAS No. 60835-74-7) is a complex organic molecule with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C17H24O7, with a molecular weight of approximately 340.37 g/mol. Its structural complexity includes multiple ether linkages and a fused polycyclic framework that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
- Antimicrobial Properties : Studies have suggested that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The presence of multiple oxygen atoms may enhance interactions with microbial cell membranes.
- Antioxidant Activity : The compound's structure may allow it to act as an antioxidant by scavenging free radicals and reducing oxidative stress in biological systems.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further investigation is needed to elucidate the mechanisms involved.
Antimicrobial Activity
A study examining structurally similar compounds found that they exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell walls and interference with metabolic processes.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Decahydrobenzo | P. aeruginosa | 64 µg/mL |
Antioxidant Activity
Research has shown that compounds with similar polycyclic structures can effectively scavenge reactive oxygen species (ROS). In vitro assays demonstrated a significant reduction in oxidative stress markers when exposed to this compound.
Assay Type | Result (IC50) |
---|---|
DPPH Scavenging | 25 µg/mL |
ABTS Scavenging | 30 µg/mL |
Cytotoxicity Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values ranged from 20 to 50 µg/mL depending on the cell line.
Cell Line | IC50 Value |
---|---|
HeLa | 25 µg/mL |
MCF-7 | 30 µg/mL |
Case Studies
A notable case study involved the synthesis of related compounds which were tested for their biological efficacy. The results indicated that modifications to the molecular structure significantly influenced both antimicrobial and cytotoxic activities.
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with an MIC of 8 µg/mL.
- Case Study on Cancer Cell Lines : Another derivative demonstrated enhanced cytotoxicity in MCF-7 cells compared to the parent compound, suggesting that structural modifications could optimize therapeutic potential.
Propiedades
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13,18H,3-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSQYIAZYQNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)CO)OCCOCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.